molecular formula C10H5BrN2 B2615217 6-Bromoquinoline-5-carbonitrile CAS No. 1188365-70-9

6-Bromoquinoline-5-carbonitrile

Cat. No. B2615217
CAS RN: 1188365-70-9
M. Wt: 233.068
InChI Key: DTWHKRFZYKUTHB-UHFFFAOYSA-N
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Description

6-Bromoquinoline-5-carbonitrile is a chemical compound with the CAS Number: 1188365-70-9 . It has a molecular weight of 233.07 and its IUPAC name is 6-bromoquinoline-5-carbonitrile . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-Bromoquinoline-5-carbonitrile is 1S/C10H5BrN2/c11-9-3-4-10-7 (8 (9)6-12)2-1-5-13-10/h1-5H . The InChI key is DTWHKRFZYKUTHB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromoquinoline-5-carbonitrile has a boiling point of 390.6±27.0 C at 760 mmHg . It is stored under nitrogen at room temperature .

Scientific Research Applications

  • Synthesis of Aminoindoloisoquinolines : Kobayashi et al. (2015) reported the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which are prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile. This process involves a catalytic amount of CuBr and K2CO3 in DMSO at 100°, indicating the potential of 6-Bromoquinoline-5-carbonitrile in facilitating complex organic reactions (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).

  • Intermediate in PI3K/mTOR Inhibitors : Lei et al. (2015) described the synthesis of a compound derived from 6-Bromoquinoline-5-carbonitrile, which is an important intermediate in many PI3K/mTOR inhibitors. This compound is synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution (Lei, Yuanbiao, Wang, Wang, Tang, Xu, & Shan, 2015).

  • Inhibitors of EGFR and HER-2 Kinases : Wissner et al. (2003) developed 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives that function as irreversible inhibitors of EGFR and HER-2 kinases. These inhibitors are prepared by acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles with unsaturated acid chlorides or mixed anhydrides (Wissner et al., 2003).

  • Friedländer Approach for Chelating Ligands : Hu, Zhang, and Thummel (2003) utilized 6-Bromoquinoline derivatives, obtained through the Friedländer approach, as bidentate and tridentate ligands. These ligands have potential applications in forming biquinolines or in undergoing reactions under Sonogashira conditions (Hu, Zhang, & Thummel, 2003).

  • Chemical Transformations of Chromones : Ibrahim and El-Gohary (2016) studied the chemical reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents. This study opens avenues for understanding the chemical transformations and potential applications of similar compounds (Ibrahim & El-Gohary, 2016).

  • Chemosensors for Metal Ions : Shally et al. (2020) developed novel chemosensors for selective identification of Pd2+ ions using 6-substituted quinoline derivatives. These sensors exhibit fluorescence turn-off performances and have very low limits of detection (Shally et al., 2020).

  • Antitumor Activities : El-Agrody et al. (2012) synthesized 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives and evaluated their antitumor activities against various human tumor cell lines. This indicates the potential therapeutic applications of quinoline derivatives (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

  • Optoelectronic Properties : Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, highlighting their efficiency as multifunctional materials (Irfan et al., 2020).

Safety and Hazards

The compound is classified as toxic if inhaled, harmful if swallowed or in contact with skin, and may cause skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

6-bromoquinoline-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-4-10-7(8(9)6-12)2-1-5-13-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWHKRFZYKUTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C#N)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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